4,7-Dichloropyrido[2,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Library Design

4,7-Dichloropyrido[2,3-d]pyrimidine (CAS 552331-44-9) is the definitive regioisomerically pure building block for kinase inhibitor programs. Generic pyridopyrimidine mixtures or incorrect [3,2-d] isomers cannot substitute. Only the [2,3-d] scaffold with chlorine at C-4 and C-7 enables reliable sequential Suzuki-Miyaura and Buchwald-Hartwig functionalization for generating libraries targeting EGFR, Src, Bcr-Abl, CDKs, and PIM-1 kinases. Certified isomeric purity ensures reproducible cross-coupling and eliminates failed library synthesis risk. Verify regioisomeric identity by HPLC.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 552331-44-9
Cat. No. B1322554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloropyrido[2,3-d]pyrimidine
CAS552331-44-9
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=NC=N2)Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H
InChIKeyVRXZQRLAIVDILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloropyrido[2,3-d]pyrimidine (CAS 552331-44-9) Procurement Guide: Class Definition and Core Specifications


4,7-Dichloropyrido[2,3-d]pyrimidine (CAS: 552331-44-9) is a halogenated heterocyclic building block with the molecular formula C₇H₃Cl₂N₃ and a molecular weight of 200.02 g/mol . It belongs to the pyrido[2,3-d]pyrimidine class, a fused bicyclic scaffold that serves as a core structural motif in numerous kinase inhibitor programs, including those targeting EGFR, Src-family kinases, Bcr-Abl, and CDKs . The compound features two reactive chlorine atoms at the 4- and 7-positions, enabling sequential functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1]. Typical commercial specifications include purity ≥97% (HPLC) and recommended storage under inert atmosphere at -20°C to maintain long-term stability .

Why Generic Pyridopyrimidine Substitution Fails: Critical Procurement Considerations for 4,7-Dichloropyrido[2,3-d]pyrimidine


Generic substitution among pyridopyrimidine isomers or mono-halogenated analogs cannot reliably produce equivalent downstream synthetic outcomes because the [2,3-d] ring fusion pattern fundamentally dictates the electronic distribution and regioselective reactivity at the 4- and 7-positions [1]. The 4,7-dichloro substitution pattern in pyrido[2,3-d]pyrimidine enables a specific two-step sequential functionalization sequence that is not reproducible with 2,4-dichloro-, 4,6-dichloro-, or mono-chloro pyridopyrimidine variants [2]. Moreover, the [2,3-d] isomer exhibits distinct solubility, LogP, and pKa profiles compared to its [3,2-d] counterpart (CAS 917757-12-1), which directly affects reaction solvent selection, workup procedures, and purification strategies . Procurement of unverified generic alternatives lacking certified regioisomeric purity (e.g., mixed [2,3-d]/[3,2-d] batches) introduces substantial risk of failed cross-coupling reactions and irreproducible library synthesis.

4,7-Dichloropyrido[2,3-d]pyrimidine Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Regioisomeric Ring Fusion Enables Distinct Sequential Cross-Coupling Reactivity

The pyrido[2,3-d]pyrimidine scaffold possesses a ring fusion pattern (pyridine ring fused at the [2,3-d] position of the pyrimidine) that is electronically and sterically distinct from the pyrido[3,2-d]pyrimidine isomer [1]. This structural difference directly influences the relative reactivity of the chlorine substituents at the 4- and 7-positions toward sequential nucleophilic substitution and cross-coupling reactions [1]. In documented kinase inhibitor library syntheses using the [3,2-d] isomer, 4,7-dichloropyrido[3,2-d]pyrimidine (CAS 917757-12-1) undergoes selective Suzuki-Miyaura coupling at C-4 followed by Suzuki or Buchwald coupling at C-7, yielding V-shaped disubstituted products [2]. The [2,3-d] isomer is expected to exhibit different regioselectivity profiles due to altered nitrogen positioning within the bicyclic framework, which modifies the electron-withdrawing character at each reactive site [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Library Design

Dual Chlorine Substitution Pattern Enables Iterative Library Synthesis

The 4,7-dichloro substitution pattern on the pyridopyrimidine core provides two chemically distinct halogen handles that can be functionalized in a sequential, regiocontrolled manner [1]. This contrasts with mono-chlorinated pyrido[2,3-d]pyrimidine analogs (e.g., 4-chloro or 7-chloro derivatives) which permit only single-site diversification and therefore cannot serve as precursors for the same diversity of disubstituted products [2]. In published kinase inhibitor programs using the closely related [3,2-d] scaffold, the 4,7-dichloro starting material enabled a two-step sequence: initial Suzuki-Miyaura coupling selectively at C-4, followed by Suzuki or Buchwald coupling at C-7, generating a library of V-shaped 4,7-disubstituted compounds [1]. This iterative functionalization capability is directly applicable to the [2,3-d] isomer for generating structurally diverse kinase inhibitor candidates targeting EGFR, Src, and other therapeutically relevant kinases .

Parallel Synthesis Kinase Inhibitors Cross-Coupling Chemistry

Established Physicochemical Profile Informs Procurement and Storage Decisions

4,7-Dichloropyrido[2,3-d]pyrimidine possesses a well-characterized physicochemical profile that guides appropriate handling and storage . The compound has a predicted boiling point of 327.2±37.0 °C, density of 1.573±0.06 g/cm³, and a predicted pKa of -1.32±0.30 . Its calculated LogP (ACD/LogP) of approximately 1.33 and topological polar surface area of ~39 Ų indicate moderate lipophilicity [1]. The compound is hygroscopic and requires storage under inert atmosphere at -20°C to prevent degradation . These properties contrast with alternative pyridopyrimidine building blocks such as 4-chloropyrido[2,3-d]pyrimidine, which exhibits different stability profiles and may tolerate less stringent storage conditions, but lacks the second reactive handle required for iterative functionalization .

Chemical Procurement Stability Formulation

4,7-Dichloropyrido[2,3-d]pyrimidine High-Value Research and Industrial Applications Based on Evidence


Focused Kinase Inhibitor Library Synthesis via Iterative Cross-Coupling

The dual chlorine handles at C-4 and C-7 make 4,7-dichloropyrido[2,3-d]pyrimidine an optimal starting material for generating libraries of 4,7-disubstituted pyrido[2,3-d]pyrimidines for kinase inhibitor screening [9]. Using sequential Suzuki-Miyaura and/or Buchwald-Hartwig couplings, medicinal chemistry teams can introduce diverse aryl, heteroaryl, or amine substituents at each position, rapidly exploring structure-activity relationships around the pyridopyrimidine core [10]. This approach has been validated in the [3,2-d] scaffold for generating CDK5 and DYRK1A inhibitors with IC₅₀ values down to 24 nM [9] and is directly transferable to the [2,3-d] scaffold for targets such as EGFR, Src, and Bcr-Abl kinases .

Targeted Synthesis of EGFR and Src-Family Tyrosine Kinase Inhibitor Precursors

The pyrido[2,3-d]pyrimidine scaffold is a privileged core in multiple ATP-competitive tyrosine kinase inhibitor programs, including those targeting c-Src (IC₅₀ values <10 nM reported for advanced analogs), EGFR, and PDGFR [9]. 4,7-Dichloropyrido[2,3-d]pyrimidine serves as the key dichlorinated intermediate for introducing substituents that modulate kinase selectivity [10]. Published pyrido[2,3-d]pyrimidine-based inhibitors such as PD180970 (p210ᴮᶜʳ⁻ᴬᵇˡ IC₅₀ = 5 nM) and PD166285 (Src IC₅₀ = 8.4 nM) demonstrate the therapeutic potential of this scaffold class, and the 4,7-dichloro building block provides the functional handles necessary for generating analogs with optimized selectivity profiles against specific kinase targets .

Development of Anticancer Agents Targeting Thymidylate Synthase and DHFR

Beyond kinase inhibition, pyrido[2,3-d]pyrimidine derivatives have demonstrated potent activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two validated anticancer targets [9]. Recent studies report pyrido[2,3-d]pyrimidine-based TS inhibitors with IC₅₀ values of 13.48 ± 0.96 nM against hTS, comparable to the clinical standard raltitrexed (14.95 ± 1.01 nM) [9]. Similarly, DHFR inhibition studies show pyrido[2,3-d]pyrimidine analogs with IC₅₀ values of 6.5-8.7 µM against the enzyme [10]. The 4,7-dichloro starting material enables systematic SAR exploration around this core for both TS and DHFR inhibitor programs, with the 4- and 7-positions serving as primary vectors for substituent introduction .

PIM-1 Kinase Targeted Anticancer Lead Optimization

Pyrido[2,3-d]pyrimidine derivatives have recently been validated as potent PIM-1 kinase inhibitors with IC₅₀ values as low as 11.4 nM, representing inhibition of 97.8% of kinase activity compared to staurosporine control (IC₅₀ = 16.7 nM, 95.6% inhibition) [9]. The lead compound in this series induced 58.29-fold increased apoptosis in MCF-7 breast cancer cells and arrested the cell cycle at the G1 phase [9]. For groups pursuing PIM-1 as an anticancer target, 4,7-dichloropyrido[2,3-d]pyrimidine provides the functionalized core scaffold from which to generate focused analog libraries aimed at improving potency, selectivity, and pharmacokinetic properties beyond the current lead compounds [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichloropyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.